Chloromethyl tetradecanoate
Overview
Description
Chloromethyl tetradecanoate is a synthetic organic compound with the chemical formula C15H29ClO2 It is an ester derived from tetradecanoic acid (myristic acid) and chloromethyl alcohol
Mechanism of Action
Target of Action
Compounds containing reactive chloromethyl groups have been shown to interact with mitochondrial structures . These interactions can lead to significant cytotoxicity, particularly in cancer cells .
Mode of Action
For instance, in the context of cancer cells, chloromethyl groups have been shown to interact with mitochondrial structures, leading to cell death .
Biochemical Pathways
Chloromethylation reactions, which involve the addition of a chloromethyl group to a molecule, are known to occur in various biochemical contexts . These reactions can lead to significant changes in the properties of the affected molecules, potentially influencing a variety of biochemical pathways.
Pharmacokinetics
Pharmacokinetics generally involves studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its adme processes .
Result of Action
Compounds containing chloromethyl groups have been shown to exert cytotoxic effects, particularly in the context of cancer cells
Action Environment
The action of chloromethyl tetradecanoate is likely to be influenced by various environmental factors. For example, the pH, temperature, and presence of other molecules can all influence the reactivity of chloromethyl groups . Additionally, the specific cellular environment can also play a significant role in determining the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Chloromethyl tetradecanoate plays a significant role in biochemical reactions, particularly in the context of lipid metabolism. It interacts with enzymes such as lipases, which catalyze the hydrolysis of ester bonds in lipids. This interaction is essential for the breakdown and utilization of fatty acids within cells. Additionally, this compound can interact with proteins involved in lipid transport and storage, influencing the overall lipid homeostasis in cells .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those related to lipid metabolism and energy homeostasis. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism. Furthermore, this compound can impact cellular processes such as lipid droplet formation and fatty acid oxidation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific enzymes, inhibiting or activating their activity. For instance, this compound can inhibit the activity of certain lipases, thereby affecting lipid metabolism. Additionally, the compound can interact with nuclear receptors, leading to changes in gene expression and subsequent alterations in cellular function. These interactions highlight the multifaceted role of this compound in regulating biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo hydrolysis, leading to the release of myristic acid and chloromethyl groups. These degradation products can have distinct biological activities, further complicating the temporal effects of the compound. Long-term exposure to this compound may result in changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance lipid metabolism and energy homeostasis. At high doses, this compound can exhibit toxic effects, including liver damage and disruptions in lipid homeostasis. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to lipid metabolism. It can be metabolized by enzymes such as lipases and esterases, leading to the release of myristic acid and chloromethyl groups. These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s involvement in lipid metabolism underscores its potential impact on cellular energy homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with lipid transport proteins and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, such as lipid droplets and membranes. The transport and distribution of this compound are crucial for its biological activity and overall impact on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound can be targeted to lipid droplets, where it participates in lipid storage and metabolism. Additionally, this compound may localize to cellular membranes, influencing membrane dynamics and signaling pathways. The subcellular localization of this compound is regulated by targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl tetradecanoate can be synthesized through the esterification of tetradecanoic acid with chloromethyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Chloromethyl tetradecanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles, such as amines or thiols, to form various derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield tetradecanoic acid and chloromethyl alcohol.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents, such as potassium permanganate or chromium trioxide, are used under controlled conditions to achieve the desired oxidation state.
Major Products Formed
Substitution Reactions: Various substituted derivatives, depending on the nucleophile used.
Hydrolysis: Tetradecanoic acid and chloromethyl alcohol.
Oxidation: Corresponding carboxylic acids or other oxidized products.
Scientific Research Applications
Chloromethyl tetradecanoate has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the preparation of specialized polymers and resins.
Biology and Medicine: Research into its potential as a precursor for biologically active compounds and drug delivery systems.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Comparison with Similar Compounds
Chloromethyl tetradecanoate can be compared with other similar compounds, such as:
Chloromethyl myristate: Similar in structure but derived from myristic acid.
Methyl tetradecanoate: An ester of tetradecanoic acid with methanol, lacking the chloromethyl group.
Chloromethyl stearate: Derived from stearic acid, with a longer carbon chain compared to tetradecanoic acid.
The uniqueness of this compound lies in its chloromethyl group, which imparts distinct reactivity and potential for diverse chemical transformations.
Properties
IUPAC Name |
chloromethyl tetradecanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)18-14-16/h2-14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVADWGBRRBTXIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556322 | |
Record name | Chloromethyl tetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.84 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61413-68-1 | |
Record name | Tetradecanoic acid, chloromethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61413-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloromethyl tetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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